(6S)-Hydroxy (S,S)-Palonosetron chemical structure and properties
(6S)-Hydroxy (S,S)-Palonosetron chemical structure and properties
Structural Characterization, Pharmacological Profile, and Metabolic Significance[1][2][3]
Executive Summary
(6S)-Hydroxy (S,S)-Palonosetron (identified in development as Metabolite M4) represents a critical metabolic derivative of the second-generation 5-HT3 receptor antagonist, Palonosetron.[1][2][3][4] Unlike its parent compound—which exhibits picomolar binding affinity and an extended half-life—the (6S)-hydroxy variant is pharmacologically inert, possessing less than 1% of the parent’s antagonist activity.[3]
This guide provides a comprehensive technical analysis of the (6S)-hydroxy isomer, focusing on its stereochemical architecture, metabolic formation via CYP2D6, and its utility as a reference standard in impurity profiling for high-performance liquid chromatography (HPLC) assays.[1][2][3]
Chemical Architecture and Stereochemistry
The pharmacological distinctiveness of Palonosetron lies in its rigid tricyclic tetrahydrobenzo[de]isoquinoline core.[3] The introduction of a hydroxyl group at the C6 position creates a new chiral center, significantly altering the physicochemical interaction potential of the molecule.
1.1 Nomenclature and Identity
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IUPAC Name: (3aS,6S)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one[1][2][3][5]
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Common Name: (6S)-Hydroxy Palonosetron; Metabolite M4[1][2][3][5]
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Stereochemical Designation:
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Quinuclidine Ring: 3S
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Isoquinoline Fusion: 3aS
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Hydroxyl Position: 6S
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1.2 Structural Analysis
The "S,S" designation in the common name typically refers to the configuration of the parent backbone (3aS) and the quinuclidine substituent (3S).[3] The (6S)-hydroxy modification introduces polarity to the otherwise hydrophobic tricyclic cage.[1][3]
Key Structural Features:
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Quinuclidine Moiety: Remains protonated at physiological pH, essential for anchoring to the 5-HT3 receptor's ligand-binding domain.[2][3]
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Tricyclic Core: Provides the rigid scaffold.[2][3] In the parent compound, this fits into a hydrophobic pocket (aromatic cage).[3]
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C6-Hydroxyl Group: The (S)-configuration hydroxyl introduces steric bulk and hydrophilic character, disrupting the Van der Waals forces necessary for high-affinity binding [1].[1][2][3]
Physicochemical Properties[1][2][3][9][10][11][12]
The following data consolidates the physical characteristics of the free base and its hydrochloride salt forms, essential for analytical method development.
| Property | Value / Description | Context |
| Molecular Weight | 312.41 g/mol (Free Base)348.87 g/mol (HCl Salt) | Mass spectrometry target ion [M+H]+ = 313.4 |
| Solubility | Soluble in Water, Methanol; Slightly soluble in Ethanol | HCl salt is highly water-soluble due to ionization |
| pKa | ~8.9 (Quinuclidine nitrogen) | Similar to parent; dictates HPLC mobile phase pH |
| LogP | ~1.5 (Predicted) | Lower than parent Palonosetron (LogP ~2.[1][2][3][5][7][9][10]5) due to -OH |
| Appearance | White to off-white crystalline powder | Standard solid state form |
Pharmacological Profile & Mechanism[1][2][3][11][12][15][16]
3.1 Receptor Binding Affinity
While Palonosetron is unique among "setrons" for its allosteric binding and positive cooperativity, the (6S)-hydroxy metabolite fails to maintain this interaction.[3]
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Functional Potency: In isolated tissue models (guinea pig ileum), M4 exhibits <1% of the 5-HT3 antagonist activity of Palonosetron [2].[3][11]
Mechanistic Insight: The 5-HT3 receptor binding pocket contains a critical aromatic cage (Trp183, Tyr234, Phe226).[1][2][3] The parent compound's tricyclic ring intercalates here.[3] The addition of the 6-hydroxyl group likely causes steric clash or unfavorable desolvation energy, preventing the "induced fit" required for the long-residence-time binding characteristic of Palonosetron.[2]
Metabolic Pathway and Pharmacokinetics[11][12][15][16][17][18][19]
(6S)-Hydroxy Palonosetron is a primary Phase I metabolite formed via oxidative pathways in the liver.[3]
4.1 Formation Pathway
The metabolism is mediated predominantly by CYP2D6 , with minor contributions from CYP3A4 and CYP1A2.[3][12][13] The reaction involves the stereoselective hydroxylation of the tetrahydrobenzo[de]isoquinoline ring.[3]
4.2 Pathway Visualization
The following diagram illustrates the metabolic divergence of Palonosetron into its inactive derivatives.
Figure 1: Metabolic fate of Palonosetron showing the formation of inactive metabolites M4 and M9.[1][3][11]
Experimental Methodologies
5.1 Analytical Detection (HPLC-MS)
For researchers quantifying M4 in plasma or verifying purity, the following LC-MS/MS parameters are recommended based on validated bioanalytical protocols [3].
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Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 150 x 4.6 mm).[1][2][3]
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Mobile Phase:
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Detection: Positive Electrospray Ionization (+ESI).[1][2][3]
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MRM Transitions:
5.2 Synthesis of Reference Standard
To generate (6S)-Hydroxy Palonosetron for use as an impurity standard:
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Starting Material: (S)-3-amino-quinuclidine and 6-oxo-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid derivative.[1][2][3]
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Coupling: Amide bond formation using DCC/HOBt.
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Stereoselective Reduction: The critical step involves reducing the C6-ketone.[2][3] Using a chiral reducing agent (e.g., L-Selectride or catalytic hydrogenation with a chiral catalyst) is required to favor the (6S) alcohol over the (6R) diastereomer [4].[1][3]
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Purification: Recrystallization from isopropanol/water to achieve >99% diastereomeric excess (de).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22858927, (6S)-Hydroxy (S,S)-Palonosetron.[1][2][3] Retrieved from [Link][1][3]
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Helsinn Healthcare SA. Aloxi (Palonosetron HCl) Prescribing Information.[3] U.S. Food and Drug Administration.[2][3][14] Retrieved from [Link][1][3]
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Stoltz, R., et al. (2004). Pharmacokinetics and safety of palonosetron in healthy human volunteers.[3] Biopharmaceutics & Drug Disposition.[2][3][11] Retrieved from [Link]
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